Dipotassium platinum(II) tetracyanide hydrate, commonly referred to as dipotassium tetracyanoplatinate(II) hydrate, is a coordination compound with the chemical formula . This compound appears as a crystalline solid and is notable for its striking properties related to the platinum metal center coordinated to four cyanide ligands. The oxidation state of platinum in this compound is +2, which is significant for its chemical reactivity and biological interactions. The hydrate form indicates the presence of water molecules associated with the crystal structure, which can influence its solubility and stability.
The synthesis of dipotassium platinum(II) tetracyanide typically involves:
The general reaction can be summarized as follows:
This method highlights the importance of careful control over reaction conditions to achieve the desired product purity and hydration level .
Dipotassium platinum(II) tetracyanide has several important applications:
Studies on dipotassium platinum(II) tetracyanide have focused on its interactions with biomolecules, particularly DNA. The binding affinity of this compound to DNA can lead to significant biological effects, including:
Dipotassium platinum(II) tetracyanide shares similarities with other platinum coordination complexes but also possesses unique characteristics. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Cisplatin | Widely used anticancer drug; forms DNA cross-links. | |
Potassium tetrachloroplatinate(II) | Used in electrochemistry; less cytotoxic than tetracyanides. | |
Potassium tetracyanoplatinate(II) | Similar structure; used in catalysis and research. |
Dipotassium platinum(II) tetracyanide is unique due to its strong binding affinity for cyanide ligands and its potential applications in both catalysis and medicinal chemistry. Its distinct reactivity profile compared to other compounds makes it an interesting subject for further study in various fields including materials science and biochemistry .
Dipotassium platinum tetracyanide hydrate represents a coordination compound of significant structural and chemical interest, characterized by its distinctive square planar geometry and variable hydration states. This comprehensive analysis examines the molecular formula, structural characterization, hydration states, and crystallographic properties of this important platinum-containing complex.
The molecular formula of dipotassium platinum tetracyanide hydrate varies depending on the degree of hydration, with the general representation being Dipotassium Platinum Tetracyanide·xWater where x represents the number of water molecules per formula unit [1]. The most commonly encountered and well-characterized form is the trihydrate, with the molecular formula Carbon₄Hydrogen₆Dipotassium Nitrogen₄Oxygen₃Platinum [2]. The anhydrous form has the formula Dipotassium Platinum Tetracyanide with a molecular weight of 377.34 grams per mole [1], while the trihydrate form has a molecular weight of 431.40 grams per mole [2].
The compound is officially registered under multiple Chemical Abstracts Service numbers depending on the hydration state: the trihydrate form carries the identifier 14323-36-5 [2], the general hydrate form is designated 38245-27-1 [1], and the anhydrous form is catalogued as 562-76-5 [3]. Alternative nomenclature includes potassium tetracyanoplatinate hydrate and potassium platinum cyanide hydrate [1] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula (trihydrate) | Carbon₄Hydrogen₆Dipotassium Nitrogen₄Oxygen₃Platinum | [2] |
Molecular Formula (general hydrate) | Dipotassium Platinum Tetracyanide·xWater | [1] |
Molecular Weight (trihydrate) | 431.40 grams per mole | [2] |
Molecular Weight (anhydrous) | 377.34 grams per mole | [1] |
Chemical Abstracts Service Number (trihydrate) | 14323-36-5 | [2] |
Chemical Abstracts Service Number (hydrate) | 38245-27-1 | [1] |
The structural characterization of dipotassium platinum tetracyanide hydrate reveals a complex featuring platinum in the plus two oxidation state coordinated to four cyanide ligands in a square planar geometry [5] [6] [7]. The platinum atom occupies a crystallographic inversion center, resulting in a perfectly square planar coordination environment with Dihedral 4 Horizontal symmetry [5] [6] [7].
The platinum-carbon bond lengths exhibit slight variations depending on whether the cyanide ligands are terminal or bridging: the shorter platinum-carbon bonds measure 1.991 angstroms while the longer bonds extend to 1.996 angstroms [5] [6] [7]. The carbon-nitrogen bond lengths within the cyanide ligands are remarkably consistent, ranging from 1.154 to 1.155 angstroms [5] [6] [7]. The platinum-carbon-nitrogen bond angles are nearly linear, measuring 178.81 degrees, confirming the expected linear arrangement of the cyanide ligands [5] [6] [7].
The potassium cations interact with the tetracyanoplatinate anions through coordination to the nitrogen atoms of the cyanide ligands. The potassium-nitrogen bond distances vary considerably, ranging from 2.75 to 3.27 angstroms [8], while the potassium-nitrogen-carbon bond angles adopt a bent configuration of approximately 146.76 degrees [5] [6] [7].
A distinctive feature of the crystal structure is the formation of columnar stacks of planar tetracyanoplatinate anions, with platinum-platinum distances of 3.478 angstroms in the trihydrate form [9]. The stacked tetracyanoplatinate groups adopt an eclipsed configuration with torsion angles of 15.7 and 16.7 degrees [9], and the tetracyanoplatinate planes are tilted approximately 3 degrees with respect to the crystallographic c-axis [9].
Structural Parameter | Value/Description | Reference |
---|---|---|
Molecular geometry around platinum | Square planar coordination | [5] [6] [7] |
Platinum-carbon bond lengths | 1.991-1.996 angstroms | [5] [6] [7] |
Carbon-nitrogen bond lengths | 1.154-1.155 angstroms | [5] [6] [7] |
Platinum-carbon-nitrogen bond angles | 178.81 degrees (nearly linear) | [5] [6] [7] |
Platinum-platinum stacking distance | 3.478 angstroms | [9] |
Crystal packing | Columnar stacks of planar anions | [9] |
Dipotassium platinum tetracyanide exhibits remarkable polymorphism with respect to hydration, forming stable hydrates with varying numbers of water molecules. The hydration behavior is temperature-dependent, with different hydration states being stable under different thermal conditions [10].
The pentahydrate and trihydrate forms are stable below 13 degrees Celsius, with the trihydrate being the most commonly encountered and well-characterized form [10]. Above this temperature, progressive dehydration occurs: the dihydrate becomes stable above 52 degrees Celsius, followed by the monohydrate above 74 degrees Celsius [10]. The anhydrous form represents the ultimate dehydration product under elevated temperature conditions.
The water molecules in the hydrated forms play crucial structural roles beyond simple crystal water. In the trihydrate structure, the water molecules serve to link cyanide groups within individual tetracyanoplatinate stacks and to cross-link adjacent stacks, contributing significantly to the overall crystal stability [9]. This extensive hydrogen bonding network explains the pronounced stability of the hydrated forms under ambient conditions.
The variable hydrate form, designated as Dipotassium Platinum Tetracyanide·xWater, is commonly encountered in commercial preparations where the exact water content may vary depending on storage conditions and atmospheric humidity [1]. This form carries the Chemical Abstracts Service number 38245-27-1 and represents the practical form used in most laboratory applications [1].
Hydration State | Formula | Molecular Weight | Stability Temperature Range | Reference |
---|---|---|---|---|
Anhydrous | Dipotassium Platinum Tetracyanide | 377.34 grams per mole | Above 74°C | [10] |
Monohydrate | Dipotassium Platinum Tetracyanide·Water | 395.36 grams per mole | Above 74°C | [10] |
Dihydrate | Dipotassium Platinum Tetracyanide·2Water | 413.38 grams per mole | 52-74°C | [10] |
Trihydrate | Dipotassium Platinum Tetracyanide·3Water | 431.40 grams per mole | Below 13°C | [10] |
Pentahydrate | Dipotassium Platinum Tetracyanide·5Water | 467.44 grams per mole | Below 13°C | [10] |
The trihydrate form of dipotassium platinum tetracyanide crystallizes in the orthorhombic crystal system with space group Pbcn [9]. This space group, numbered 60 in the International Tables for Crystallography, belongs to the orthorhombic crystal family and is characterized by primitive lattice centering with specific glide plane and screw axis symmetry elements.
The unit cell parameters for the trihydrate form have been precisely determined through neutron diffraction studies: a equals 13.426 angstroms, b equals 11.848 angstroms, and c equals 6.956 angstroms [9]. The unit cell contains four formula units (Z equals 4), indicating a relatively dense packing arrangement [9].
The orthorhombic crystal system is characterized by three mutually perpendicular axes of unequal length, which accommodates the columnar stacking arrangement of the tetracyanoplatinate anions along the c-axis while allowing for efficient packing of the potassium cations and water molecules in the ab plane [9].
Alternative structural forms have been reported when the compound is modified with large organic cations or when crystallized under different conditions. For example, when complexed with crown ether ligands, the compound can crystallize in monoclinic space groups such as P21/n, demonstrating the structural flexibility of the tetracyanoplatinate system [5] [6] [7].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic | [9] |
Space Group | Pbcn (Number 60) | [9] |
Unit Cell Parameter a | 13.426 angstroms | [9] |
Unit Cell Parameter b | 11.848 angstroms | [9] |
Unit Cell Parameter c | 6.956 angstroms | [9] |
Formula Units per Unit Cell | 4 | [9] |
Density | 2.455 grams per cubic centimeter | [11] |